4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone
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Overview
Description
4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a benzophenone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of an azetidine ring attached to a benzophenone core, along with chloro and fluoro substituents on the aromatic rings. It has a molecular formula of C17H15ClFNO and a molecular weight of 303.76 g/mol .
Preparation Methods
The synthesis of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.
Attachment of the Azetidine Ring:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloro and fluoro substituents play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can be compared with other benzophenone derivatives, such as:
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone: Similar in structure but with different substituent positions.
4’-Azetidinomethyl-2-chloro-4-methylbenzophenone: Contains a methyl group instead of a fluoro group.
4’-Azetidinomethyl-2-chloro-4-bromobenzophenone: Contains a bromo group instead of a fluoro group.
The uniqueness of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-10-14(19)6-7-15(16)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMODNIQVJMYNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642818 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-89-3 |
Source
|
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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